Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is an organic compound with the CAS Number: 127342-21-6 . It has a molecular weight of 277.36 . The compound is typically used as a biochemical reagent .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is a solid or semi-solid or lump or liquid at room temperature .Scientific Research Applications
Application 1: Dipeptide Synthesis
Specific Scientific Field
Organic Chemistry, Peptide Synthesis
Comprehensive Summary of the Application
Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is used in the synthesis of dipeptides. It is a type of tert-butyloxycarbonyl-protected amino acid ionic liquid (Boc-AAIL), which is used as a starting material in dipeptide synthesis.
3. Methods of Application or Experimental Procedures: The Boc-AAILs are prepared by neutralizing commercially available tert-butyloxycarbonyl-protected amino acids with 1-ethyl-3-methylimidazolium hydroxide . These Boc-AAILs are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Results or Outcomes
The use of the distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Application 2: Synthesis of Benzyl-Protected 2-Iodo-4-tert Compounds
Specific Scientific Field
Organic Chemistry, Compound Synthesis
Comprehensive Summary of the Application
Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate can be used in the synthesis of benzyl-protected 2-iodo-4-tert compounds. These compounds are often used as ligands in various chemical reactions .
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures for this use of Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate are not specified in the source. However, it is likely that it involves a series of organic synthesis steps, including protection and deprotection of functional groups, and halogen exchange reactions .
Results or Outcomes
The outcomes of these synthesis procedures are new benzyl-protected 2-iodo-4-tert compounds. These compounds can be used as ligands in various chemical reactions .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-phenylmethoxypyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPVESSAGLHJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate |
Synthesis routes and methods
Procedure details
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